{[6-Amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile
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Overview
Description
{[6-AMINO-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}METHYL CYANIDE is a complex organic compound with a unique structure that includes an amino group, a methoxyphenyl group, a pyrimidinyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[6-AMINO-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}METHYL CYANIDE can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves solvent-free reactions, which are both economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions
{[6-AMINO-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxo-derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
{[6-AMINO-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}METHYL CYANIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {[6-AMINO-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives, such as N-aryl and N-heteryl cyanoacetamides . These compounds share structural similarities and exhibit comparable chemical reactivity and biological activities.
Uniqueness
What sets {[6-AMINO-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}METHYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C13H12N4O2S |
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Molecular Weight |
288.33 g/mol |
IUPAC Name |
2-[6-amino-1-(4-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C13H12N4O2S/c1-19-10-4-2-9(3-5-10)17-11(15)8-12(18)16-13(17)20-7-6-14/h2-5,8H,7,15H2,1H3 |
InChI Key |
ITUZVNHYVMULJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC#N)N |
Origin of Product |
United States |
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